2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .
Industrial Production Methods: Industrial production methods often involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinolines.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinolines, and dihydroisoquinolines .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential neuroprotective and anti-infective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the core structure but lacks the methyl and hydroxyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at positions 6 and 7 instead of hydroxyl.
Guattegaumerine: Another isoquinoline alkaloid with different substituents.
Uniqueness: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNCXKJBYAIOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301377 |
Source
|
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88493-58-7 |
Source
|
Record name | 88493-58-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of compounds containing the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol moiety, like Ro04-5595, contribute to their interaction with the NR2B receptor?
A1: While the provided research focuses on the development and characterization of [11C]Ro04-5595 as a PET radiotracer, it doesn't delve into the specific binding interactions of the compound with the NR2B receptor. [] Further research, including molecular docking studies and analysis of structure-activity relationships, would be needed to elucidate the precise binding mode and the contribution of the this compound moiety to the interaction.
Q2: The research highlights the potential of [11C]Ro04-5595 for PET imaging of NR2B receptors in vivo. What are the advantages of using a PET radiotracer based on the this compound scaffold for studying NR2B distribution in the brain?
A2: The research demonstrates that [11C]Ro04-5595 exhibits favorable characteristics for PET imaging, including good brain uptake, a suitable pharmacokinetic profile with rapid washout, and high selectivity for NR2B receptors. [] These properties make it a valuable tool for studying the distribution and density of NR2B receptors in the brain, potentially leading to a better understanding of their role in various neurological processes and diseases.
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